molecular formula C11H10N2 B063810 3-Methyl-5-phenylpyridazine CAS No. 184021-10-1

3-Methyl-5-phenylpyridazine

Cat. No.: B063810
CAS No.: 184021-10-1
M. Wt: 170.21 g/mol
InChI Key: RHDKJUGNFHWPKN-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylpyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. For example, the reaction of phenylhydrazine with 3-methyl-2,4-pentanedione under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Methyl-5-phenylpyridazine has garnered attention in several research areas:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Comparison with Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the methyl and phenyl groups.

    Pyridazinone: A derivative with a keto group, showing different reactivity and applications.

    Phenylpyridazine: Similar structure but lacks the methyl group.

Uniqueness: 3-Methyl-5-phenylpyridazine is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other pyridazine derivatives.

Properties

IUPAC Name

3-methyl-5-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-7-11(8-12-13-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDKJUGNFHWPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371714
Record name 3-methyl-5-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184021-10-1
Record name 3-methyl-5-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-5-PHENYLPYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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